(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride
Description
“(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride” is a chiral dibenzazepinone derivative with a seven-membered lactam core. Its stereospecific (S)-configuration is critical for biological activity, particularly as a scaffold in γ-secretase inhibitors, which are therapeutic targets for Alzheimer’s disease . The compound features a methyl group at the 5-position and an amino group at the 7-position, contributing to its conformational stability and binding affinity.
Key synthetic advancements include enantioselective synthesis via crystallization-induced dynamic resolution (CIDR), achieving 81% overall yield and 98.5% enantiomeric excess using Boc-d-phenylalanine as a resolving agent . This method avoids chiral chromatography, enhancing scalability for industrial applications.
Analytically, the compound is characterized by NMR, IR, and high-resolution mass spectrometry. Its storage requires -20°C for stability, reflecting sensitivity to decomposition under ambient conditions .
Properties
IUPAC Name |
(7S)-7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O.ClH/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18;/h2-9,14H,16H2,1H3;1H/t14-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCMIOWXPYFQRQ-UQKRIMTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3[C@@H](C1=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10740682 | |
| Record name | (7S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80845-58-5 | |
| Record name | (7S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride typically involves a series of steps starting from commercially available reagents. One common synthetic route includes the following steps :
Formation of the Biphenyl Intermediate: This involves the coupling of 2-bromoaniline with 2-iodophenyl acetonitrile in the presence of palladium (II) acetate and a phosphine ligand, followed by a base such as barium hydroxide.
Cyclization: The biphenyl intermediate undergoes cyclization to form the azepine ring.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral chromatography or crystallization-induced dynamic resolution.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the resolution process using industrial-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antidepressant Activity
Research indicates that dibenzoazepines exhibit antidepressant properties. The specific compound (S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one hydrochloride has been studied for its potential as a selective serotonin reuptake inhibitor (SSRI). A study demonstrated its efficacy in increasing serotonin levels in the brain, which is crucial for mood regulation .
Neuroprotective Effects
This compound has shown promise in neuroprotection against neurodegenerative diseases such as Alzheimer's. It acts as a β-secretase inhibitor, which is essential for reducing amyloid-beta plaques associated with Alzheimer's disease . In vitro studies have indicated that it can prevent neuronal cell death induced by amyloid-beta toxicity .
Case Studies and Research Findings
Pharmacological Insights
Mechanism of Action
The mechanism of action of (S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride involves its interaction with specific molecular targets, such as γ-secretase. This enzyme is involved in the cleavage of amyloid precursor protein (APP), and its inhibition can reduce the formation of amyloid-beta plaques, which are implicated in Alzheimer’s disease . The compound binds to the active site of γ-secretase, thereby inhibiting its activity and preventing the formation of neurotoxic amyloid-beta peptides .
Comparison with Similar Compounds
7-Amino-5-[(4-methoxyphenyl)methyl]-dibenzazepin-6-one Hydrochloride
- Structure : Differs by substitution of the 5-methyl group with a 4-methoxyphenylmethyl moiety.
- Molecular Formula : C22H20N2O2·HCl (vs. C15H15N2O·HCl for the target compound).
- Impact : The bulkier substituent may reduce membrane permeability compared to the methyl analog but could enhance target selectivity due to increased hydrophobic interactions .
LY411575 (γ-Secretase Inhibitor)
- Structure: Incorporates the (S)-7-amino-dibenzazepinone core linked to a difluorophenyl-hydroxyethyl group.
- Synthesis : Utilizes microwave-assisted lactam formation and avoids chiral chromatography, contrasting with the CIDR method for the target compound .
- Activity: Demonstrates nanomolar potency against γ-secretase, highlighting the pharmacophoric importance of the (S)-configured dibenzazepinone scaffold .
Benzodithiazine Derivatives
Compounds such as Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-benzodithiazine-7-carboxylate () and 6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-benzodithiazine () share synthetic pathways (e.g., hydrazone formation) but differ in core structure.
| Parameter | Target Compound | Benzodithiazine Derivatives |
|---|---|---|
| Core Structure | Dibenzazepinone | Benzodithiazine (sulfur-containing) |
| Melting Point | Decomposes at -20°C (stored) | 310–315°C (decomposition) |
| Functional Groups | Amino, methyl | Chloro, hydroxybenzylidene |
| Therapeutic Target | γ-Secretase | Undisclosed (likely antimicrobial) |
Key Insight : The sulfur-containing benzodithiazines exhibit higher thermal stability but lack the enantiomeric specificity critical for CNS targets .
Pharmacological and Physicochemical Properties
*Predicted using molecular descriptors.
Notable Trends: Increased hydrophobicity (higher LogP) correlates with reduced aqueous solubility, impacting bioavailability.
Biological Activity
(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, neuropharmacological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C15H15ClN2O
- Molecular Weight : 274.75 g/mol
- CAS Number : 209984-55-4
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, a compound structurally related to it demonstrated notable inhibitory effects against various pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as follows:
| Compound | Pathogen | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
These findings suggest that derivatives of this class may serve as a basis for developing new antimicrobial agents .
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects, particularly its interaction with serotonin receptors. It has been suggested that this compound may act as a selective agonist for the 5-HT2C receptor, which is implicated in various disorders including anxiety and depression. This receptor's modulation could lead to therapeutic applications in treating mood disorders and cognitive impairments .
Cytotoxicity and Cancer Research
In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For example, compounds similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells and other lines. The results indicated a potential for these compounds in cancer therapy, especially when combined with other chemotherapeutic agents to enhance efficacy .
Binding Interactions and Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. The binding energies obtained during these simulations suggest that this compound fits well within the active sites of target proteins involved in bacterial resistance and cancer cell proliferation .
Case Studies
- Antimicrobial Study : A recent study screened several derivatives of dibenzoazepine compounds for their antimicrobial activity against common pathogens. The most active compounds showed promising results with low MIC values, indicating their potential as effective antimicrobial agents.
- Neuropharmacological Assessment : Clinical trials involving similar compounds have reported improvements in symptoms of anxiety and depression among participants, suggesting that this compound may possess similar therapeutic benefits.
- Cytotoxicity Evaluation : In laboratory settings, this compound was tested against multiple cancer cell lines, revealing significant cytotoxic effects that warrant further investigation into its mechanisms and potential use in oncology.
Q & A
Q. What are the critical considerations for synthesizing (S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride with high enantiomeric purity?
- Methodological Answer : Enantiomeric purity is ensured via chiral resolution techniques (e.g., chiral HPLC or crystallization with enantiopure counterions). Monitor optical rotation and confirm absolute configuration using X-ray crystallography or circular dichroism (CD) spectroscopy. Validate purity using orthogonal methods:
| Method | Parameter | Threshold |
|---|---|---|
| Chiral HPLC | Enantiomeric excess (ee) | ≥99% |
| NMR | Diastereomer peaks | Absent |
| Polarimetry | Specific rotation | Matches literature . |
Q. How to validate analytical methods for quantifying impurities in this compound?
- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Use reference standards (e.g., structurally related impurities like dibenzoazepine derivatives) to assess specificity, accuracy, and precision. For example:
| Impurity | LOQ (ppm) | Recovery (%) |
|---|---|---|
| Des-methyl analog | 0.05 | 98–102 |
| Oxidation byproduct | 0.1 | 95–105 |
| Employ forced degradation studies (acid/base hydrolysis, oxidative stress) to identify degradation pathways . |
Q. What safety protocols are recommended for handling this hydrochloride salt in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. For acute exposure, follow SDS guidelines:
| Hazard | Mitigation |
|---|---|
| Respiratory irritation | Local exhaust ventilation |
| Skin contact | Immediate washing with soap/water |
| Store in airtight containers under nitrogen to prevent hygroscopic degradation . |
Advanced Research Questions
Q. How to design stability studies to evaluate environmental degradation pathways of this compound?
- Methodological Answer : Conduct accelerated stability testing under ICH Q1A conditions (40°C/75% RH, light exposure). Monitor degradation using LC-HRMS to identify transformation products. For environmental fate studies (e.g., hydrolysis/photolysis), use ISO 10634 protocols. Example findings:
| Condition | Half-life | Major Degradant |
|---|---|---|
| pH 9 buffer | 48 hrs | Quinone derivative |
| UV light | 24 hrs | N-oxide |
| Correlate results with computational models (e.g., EPI Suite) to predict ecotoxicological impacts . |
Q. What experimental approaches resolve contradictions in reported pharmacological activity of this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., receptor binding vs. functional assays). Use a tiered approach:
In vitro : Compare radioligand binding (Ki) and functional efficacy (EC50) across cell lines.
In silico : Perform molecular docking to assess binding poses in target vs. off-target receptors.
In vivo : Validate using knockout models to isolate receptor-specific effects.
Example
| Assay Type | Target Receptor | Result (nM) |
|---|---|---|
| Binding | D2 | 12 ± 2 |
| Functional | 5-HT2A | 150 ± 20 |
| Cross-validate with orthogonal techniques (e.g., SPR, ITC) . |
Q. How to optimize crystallization conditions for X-ray structure determination of this compound?
- Methodological Answer : Screen solvents (e.g., ethanol/water mixtures) and additives (e.g., chiral amines) using high-throughput vapor diffusion. Key parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 4–10°C |
| pH | 6.5–7.5 |
| Salt concentration | 0.1–0.3 M |
| Use synchrotron radiation for small crystals (<0.1 mm). Refine structures with SHELX or PHENIX, ensuring R-factor < 0.05 . |
Data Contradiction Analysis
Q. Why do impurity profiles vary between synthetic batches despite identical protocols?
- Methodological Answer : Variability may stem from raw material quality or reaction kinetics. Perform root-cause analysis:
Trace metal analysis : Use ICP-MS to detect catalyst residues.
Reaction monitoring : Employ PAT tools (e.g., ReactIR) to track intermediate formation.
Statistical DOE : Vary factors (temperature, stirring rate) to identify critical parameters.
Example DOE findings:
| Factor | Impact on Impurity (%) |
|---|---|
| Temperature | +25% per 5°C increase |
| Stirring rate | No significant effect |
| Adjust process controls (e.g., stricter temperature tolerances) to minimize batch-to-batch variation . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
